molecular formula C16H17N3O2 B11313141 5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11313141
M. Wt: 283.32 g/mol
InChI Key: PWHAXEXCQQLAQL-UHFFFAOYSA-N
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Description

5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethyl-2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzimidazole core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the benzimidazole core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-aminobenzimidazole: A derivative with an amino group at the 2-position.

    4-hydroxybenzimidazole: A derivative with a hydroxy group at the 4-position.

Uniqueness

5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxyphenyl group and the dimethyl group on the benzimidazole core enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

5-[(4-hydroxyanilino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C16H17N3O2/c1-18-14-8-3-11(9-15(14)19(2)16(18)21)10-17-12-4-6-13(20)7-5-12/h3-9,17,20H,10H2,1-2H3

InChI Key

PWHAXEXCQQLAQL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)O)N(C1=O)C

Origin of Product

United States

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